5-Ethenyl-2-fluoro-pyridine

Lipophilicity XLogP3 Drug-likeness

5-Ethenyl-2-fluoro-pyridine (syn. 2-Fluoro-5-vinylpyridine) is a heterocyclic building block comprising a pyridine ring substituted with a fluorine atom at the 2-position and a vinyl (ethenyl) group at the 5-position.

Molecular Formula C7H6FN
Molecular Weight 123.13 g/mol
CAS No. 1133879-66-9
Cat. No. B1466080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-2-fluoro-pyridine
CAS1133879-66-9
Molecular FormulaC7H6FN
Molecular Weight123.13 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)F
InChIInChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2
InChIKeyDTVQNQUSDPBLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-2-fluoro-pyridine (CAS 1133879-66-9): A Regiospecific Fluorinated Pyridine Building Block for Cross-Coupling and Medicinal Chemistry


5-Ethenyl-2-fluoro-pyridine (syn. 2-Fluoro-5-vinylpyridine) is a heterocyclic building block comprising a pyridine ring substituted with a fluorine atom at the 2-position and a vinyl (ethenyl) group at the 5-position [1]. This specific regioisomeric pattern (ortho-fluoro, meta-vinyl) endows the compound with a distinct electronic profile compared to its isomers, making it a versatile intermediate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings . Its primary utility lies in constructing complex molecular architectures for drug discovery, with its motif present in patent-protected HCV inhibitor scaffolds [2].

Why 5-Ethenyl-2-fluoro-pyridine Cannot Be Readily Substituted by Regioisomeric Fluorinated Vinylpyridines in Synthesis


The performance of a fluorinated vinylpyridine in a synthetic sequence is critically dependent on the position of both the fluorine and the vinyl group. For example, the calculated lipophilicity (XLogP3-AA) for 5-ethenyl-2-fluoro-pyridine is 2.1, while its 3,5-isomer (3-ethenyl-5-fluoropyridine) has a lower value of 1.7, indicating a non-trivial difference in physicochemical properties that can affect partitioning and chromatography [1]. Furthermore, the 2-fluoro substituent ortho to the pyridine nitrogen substantially activates the ring toward nucleophilic aromatic substitution (SNAr). A class-level inference from 2-fluoropyridine reactivity indicates an SNAr rate approximately 250 times faster than the corresponding 2-chloropyridine, a sensitivity that is absent or significantly diminished in the 3-fluoro or 5-fluoro regioisomers . Swapping isomers can therefore derail a validated synthetic route by altering reaction kinetics, regioselectivity, and intermediate stability.

Quantitative Differentiation Guide for 5-Ethenyl-2-fluoro-pyridine (1133879-66-9) Against Closest Analogs


Elevated Computed Lipophilicity Compared to the 3,5-Regioisomer

The 2-fluoro, 5-vinyl substitution pattern on 5-ethenyl-2-fluoro-pyridine yields a higher computed octanol-water partition coefficient (XLogP3-AA) compared to the 3-ethenyl-5-fluoropyridine isomer. This quantifiable difference predicts superior membrane permeability and altered chromatographic behavior [1].

Lipophilicity XLogP3 Drug-likeness Medicinal Chemistry

Superior Nucleophilic Aromatic Substitution (SNAr) Reactivity Due to Ortho-Fluorine Activation

The presence of a fluorine atom at the 2-position, ortho to the pyridine nitrogen, creates a strong electronic activation for nucleophilic aromatic substitution (SNAr). This activation is quantifiably demonstrated by the parent 2-fluoropyridine scaffold, which reacts with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine, and far surpasses the non-activated 3-fluoro or 5-fluoro pyridine analogs . This allows for late-stage functionalization strategies that are not feasible with other isomers.

SNAr Reactivity Nucleophilic Substitution Fluorine Activation Synthetic Chemistry

Enabling Motif for HCV NS5B Polymerase Inhibitor Patents

The 5-ethenyl-2-fluoro-pyridine scaffold is a core structural component within a series of patent-protected ethenyl-substituted pyridine derivatives claimed as potent inhibitors of the Hepatitis C Virus (HCV) [1]. In contrast, alternative regioisomers like 5-fluoro-2-vinylpyridine are not prominently featured in analogous antiviral patent literature but are instead explored for electrochemical applications such as ionic liquid-based electrolytes . This indicates a specific, demonstrated utility of the 2-fluoro-5-vinyl pattern in medicinal chemistry contexts over alternatives.

HCV Inhibitor Antiviral Patent Chemistry Medicinal Chemistry

Achievable Commercial Purity and Physical Form Suitability for Research Supply

5-Ethenyl-2-fluoro-pyridine is commercially available with a minimum purity specification of 95% to 97% from multiple vendors, which is a critical quality attribute for reproducible synthesis . This level of purity is comparable to that typically offered for 3-ethenyl-5-fluoropyridine (95%, stabilized with TBC) , but the target compound is often supplied without requiring a radical inhibitor, simplifying its direct use in reactions sensitive to such stabilizers. The physical form is a solid, facilitating accurate weighing and handling in standard research labs, and it is shipped at room temperature .

Commercial Availability Purity Stability Procurement

Optimal Research and Industrial Use Cases for 5-Ethenyl-2-fluoro-pyridine Based on Quantitative Differentiation


Lead Optimization in Antiviral Medicinal Chemistry

Medicinal chemistry teams developing next-generation HCV NS5B polymerase inhibitors can directly incorporate 5-ethenyl-2-fluoro-pyridine as a protected core scaffold. Its use is directly supported by granted patents (e.g., US 8715638) where this fluorinated vinylpyridine motif was critical for achieving potent antiviral activity [2]. Its superior lipophilicity (XLogP3-AA of 2.1) compared to alternative isomers assists in fine-tuning ADME properties without introducing additional molecular weight [1].

Late-Stage Functionalization via SNAr for Generation of Screening Libraries

The pronounced SNAr reactivity conferred by the ortho-fluorine atom allows for the diversification of a common 5-ethenyl-2-fluoro-pyridine intermediate. This enables the rapid generation of compound libraries through the displacement of fluorine with various nucleophiles (e.g., amines, alkoxides), a strategy that is far less efficient with the 3-ethenyl-5-fluoro isomer due to its electronic deactivation .

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

The terminal vinyl group serves as an effective coupling partner in Heck and Suzuki reactions for introducing aryl or heteroaryl fragments. The 5-position vinyl allows for linear extension of the molecule without creating steric hindrance at the key 2-fluoro reactive site. This orthogonal reactivity profile makes it a powerful building block for constructing biaryl and vinyl-aryl linkages within complex drug-like architectures .

Synthesis of Fluorinated Covalent Inhibitors and Chemical Probes

In chemical biology, vinylpyridines are emerging as tunable covalent warheads targeting specific cysteine residues in kinases like EGFR. The substitution pattern of 5-ethenyl-2-fluoro-pyridine provides a tailored reactivity profile for such applications, where the electron-withdrawing fluorine modulates the electrophilicity of the vinyl group to achieve the desired selectivity and potency profile .

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